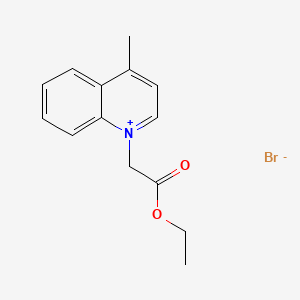![molecular formula C22H23NO B14485535 [1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone CAS No. 64600-17-5](/img/structure/B14485535.png)
[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone is a complex organic compound that belongs to the class of linear diarylheptanoids. This compound is characterized by its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system and an aziridine ring. The presence of these rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves several steps, typically starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space.
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone undergoes various types of chemical reactions, including:
- Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
- Substitution : This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common examples, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone has a wide range of scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
- Biology : The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
- Medicine : It has potential applications in drug development, particularly in the design of new therapeutic agents.
- Industry : The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to proteins or nucleic acids, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-ylmethanone include other linear diarylheptanoids and bicyclic structures such as:
- (2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-yl)-phenyl-methanone
- 1,7,7-Trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-one
These compounds share structural similarities but differ in their functional groups and specific chemical properties, which can lead to different reactivity and applications. The uniqueness of 1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl
Propriétés
Numéro CAS |
64600-17-5 |
|---|---|
Formule moléculaire |
C22H23NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[1-(2-bicyclo[2.2.1]heptanyl)-3-phenylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H23NO/c24-22(17-9-5-2-6-10-17)21-20(16-7-3-1-4-8-16)23(21)19-14-15-11-12-18(19)13-15/h1-10,15,18-21H,11-14H2 |
Clé InChI |
HAWYYZVGOUIBAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2N3C(C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


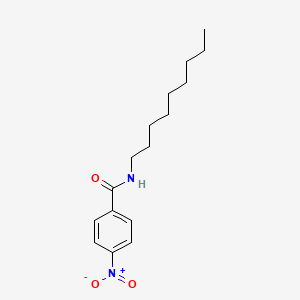
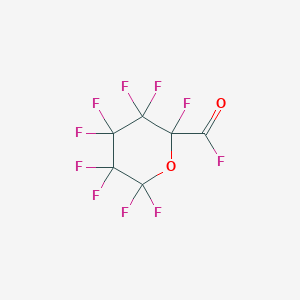
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
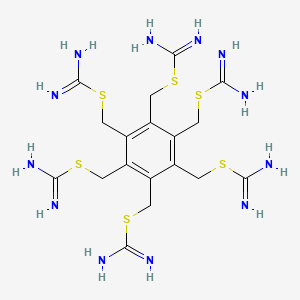
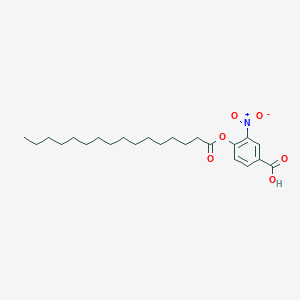
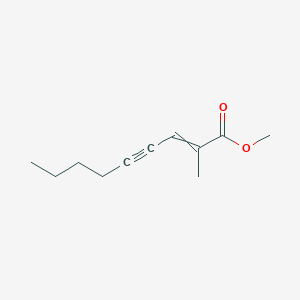
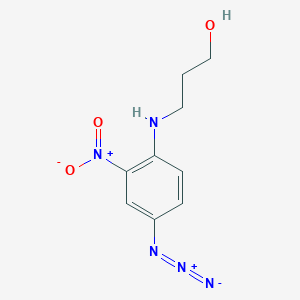
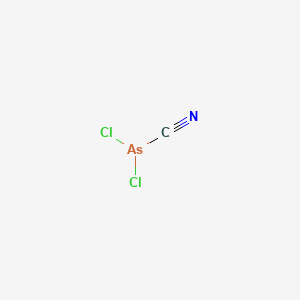
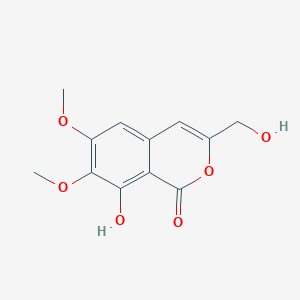
![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
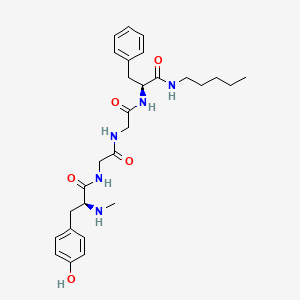
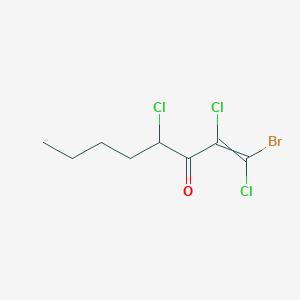
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)
